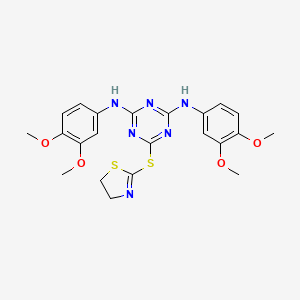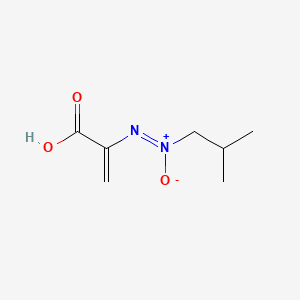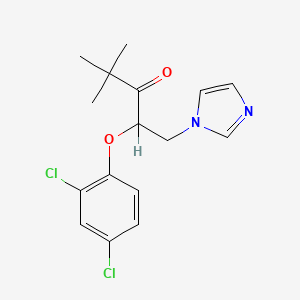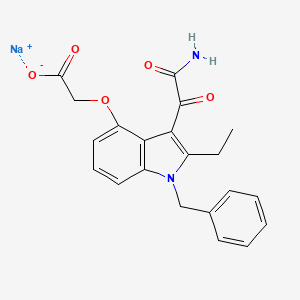
Varespladib sodium
Vue d'ensemble
Description
Le varespladib sodique est une forme de sel de sodium du varespladib, un puissant inhibiteur des enzymes phospholipases A2 sécrétoires (sPLA2). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des maladies inflammatoires et de l'envenimation par morsure de serpent .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le varespladib sodique est synthétisé par un processus en plusieurs étapes. L'étape initiale consiste à former le varespladib, qui est ensuite converti en sa forme de sel de sodium. La synthèse du varespladib implique généralement la réaction d'un dérivé d'indole avec divers réactifs dans des conditions contrôlées pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle de varespladib sodique implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le varespladib sodique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des taux de réaction optimaux .
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés du varespladib sodique, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
4. Applications de la recherche scientifique
Le varespladib sodique a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme outil pour étudier l'inhibition des enzymes sPLA2 et leur rôle dans divers processus chimiques.
Biologie : Le varespladib sodique est utilisé en recherche biologique pour étudier ses effets sur les processus cellulaires et l'activité enzymatique.
Médecine : Le composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du syndrome coronarien aigu et de l'envenimation par morsure de serpent. .
5. Mécanisme d'action
Le varespladib sodique exerce ses effets en inhibant l'activité des enzymes phospholipases A2 sécrétoires. Ces enzymes jouent un rôle crucial dans la cascade inflammatoire en catalysant l'hydrolyse des phospholipides pour libérer l'acide arachidonique, un précurseur des médiateurs pro-inflammatoires. En inhibant la sPLA2, le varespladib sodique perturbe cette voie, réduisant ainsi l'inflammation .
Cibles et voies moléculaires : Les principales cibles moléculaires du varespladib sodique sont les enzymes sPLA2, en particulier les isoformes IIa, V et X. Le composé se lie au site actif de ces enzymes, empêchant leur interaction avec les substrats phospholipidiques. Cette inhibition entraîne une diminution de la production de médiateurs pro-inflammatoires et une réduction subséquente de l'inflammation .
Composés similaires :
Varespladib méthylé : Il s'agit d'un promédicament biodisponible par voie orale du varespladib qui subit une hydrolyse estérique rapide pour libérer la molécule active.
Autres inhibiteurs de la sPLA2 : Des composés comme le LY315920 et le S-5920 sont également des inhibiteurs des enzymes sPLA2 et ont été étudiés pour des applications thérapeutiques similaires
Unicité du varespladib sodique : Sa capacité à neutraliser les toxines du venin de serpent en fait un composé unique et précieux dans le domaine de la toxinologie .
Applications De Recherche Scientifique
Varespladib sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of sPLA2 enzymes and their role in various chemical processes.
Biology: this compound is employed in biological research to investigate its effects on cellular processes and enzyme activity.
Medicine: The compound has been studied for its potential therapeutic applications in treating inflammatory diseases, acute coronary syndrome, and snakebite envenomation. .
Mécanisme D'action
Varespladib sodium exerts its effects by inhibiting the activity of secretory phospholipase A2 enzymes. These enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor of pro-inflammatory mediators. By inhibiting sPLA2, this compound disrupts this pathway, thereby reducing inflammation .
Molecular Targets and Pathways: The primary molecular targets of this compound are the sPLA2 enzymes, specifically the IIa, V, and X isoforms. The compound binds to the active site of these enzymes, preventing their interaction with phospholipid substrates. This inhibition leads to a decrease in the production of pro-inflammatory mediators and a subsequent reduction in inflammation .
Comparaison Avec Des Composés Similaires
Methylated Varespladib: This is an orally bioavailable prodrug of varespladib that undergoes rapid ester hydrolysis to release the active molecule.
Other sPLA2 Inhibitors: Compounds like LY315920 and S-5920 are also inhibitors of sPLA2 enzymes and have been studied for similar therapeutic applications
Uniqueness of Varespladib Sodium: Its ability to neutralize snake venom toxins makes it a unique and valuable compound in the field of toxinology .
Propriétés
IUPAC Name |
sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUHXILQXLTGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172732-68-2 (Varespladib) | |
| Record name | Varespladib Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10169379 | |
| Record name | Varespladib Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172733-42-5 | |
| Record name | Varespladib Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


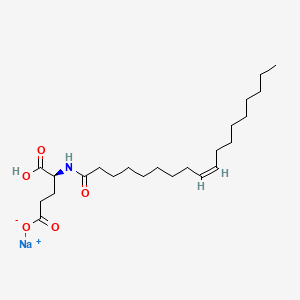


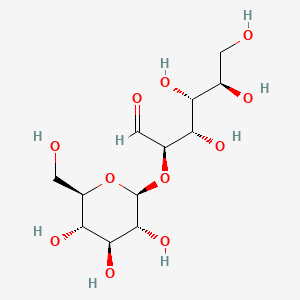
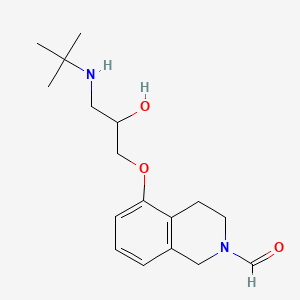
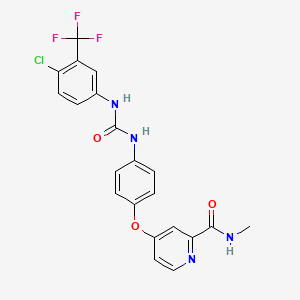
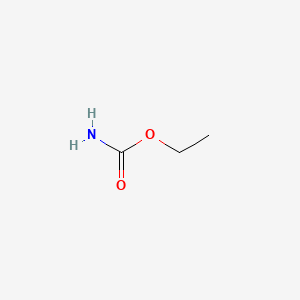
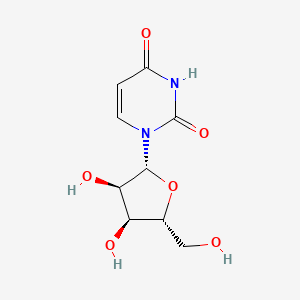

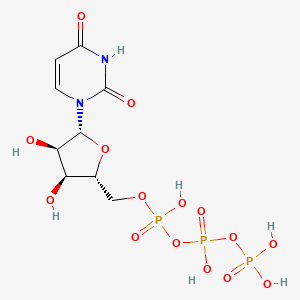
![ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1682118.png)
